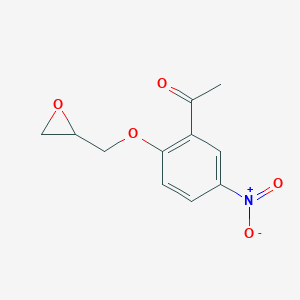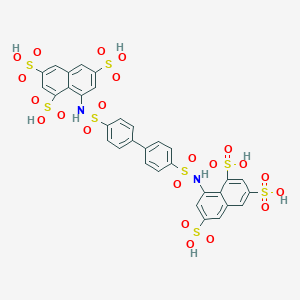
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Übersicht
Beschreibung
“(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol” is a chemical compound with the molecular formula C9H13N2O4 . It is also known as L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrophenyl group (O2NC6H4), an amino group (NH2), and two hydroxyl groups (OH) attached to a three-carbon backbone .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 212.21 . The compound exhibits optical activity, with a specific rotation [α]23/D of +31° when measured in 6 M HCl .Wissenschaftliche Forschungsanwendungen
Preparation of Fluorous Fe-Salen Complex
This compound can be used to prepare a fluorous Fe-salen complex. The Fe-salen complex is used as a catalyst in the asymmetric epoxidation of C-C double bonds . This process is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Enantiomeric Analysis of Abused Amine Drugs
The compound’s enantiomeric composition is significant in the pharmaceutical industry. It’s particularly important in the analysis of amine drugs, with emphases on amphetamine and methamphetamine, their precursor drugs, and structurally closely related compounds .
Safety and Hazards
Wirkmechanismus
Mode of Action
The presence of the nitrophenyl group suggests that it may interact with biological targets through aromatic interactions or potentially through redox reactions involving the nitro group .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic amino acids or nitro-containing compounds .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied to understand the compound’s bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its activity .
Eigenschaften
IUPAC Name |
(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862386, DTXSID801234042 | |
| Record name | (+/-)-Threomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
CAS RN |
3689-55-2, 2964-48-9 | |
| Record name | rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2964-48-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Threomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A1: The molecular formula is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies utilize and report spectroscopic data. For instance, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were used to confirm the structures of salts formed between (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [] Other studies mention the use of FTIR, DSC, and powder XRD for analysis. []
Q3: Does (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol exhibit catalytic activity?
A3: Yes, it has been successfully employed as a catalyst in organic synthesis. Research shows its effectiveness in catalyzing the one-pot, four-component Hantzsch reaction, leading to the formation of hexahydroquinoline derivatives with excellent yields. []
Q4: What is the significance of the Hantzsch reaction catalyzed by this compound?
A4: The Hantzsch reaction offers a direct and efficient route to synthesize dihydropyridines, which are important heterocyclic compounds with various biological activities. Utilizing (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a catalyst provides a cost-effective and environmentally benign approach for this valuable reaction. []
Q5: Are there other catalytic applications of this compound?
A5: While the provided research focuses on the Hantzsch reaction, its potential applications extend to other asymmetric reactions. The compound's chirality and ability to form complexes with other molecules make it a promising candidate for asymmetric catalysis. []
Q6: What are the common starting materials for synthesizing derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A6: Researchers frequently employ cyanuric chloride and 2,2-dimethoxyethylamine (DMEA) for synthesizing various derivatives. [, ] These reactions often involve chemoselective amination and cyclocondensation steps.
Q7: What is the significance of synthesizing derivatives containing 1,3-dioxane rings?
A7: Introducing 1,3-dioxane rings into the structure leads to interesting stereochemical properties. These derivatives can exhibit restricted rotation around specific bonds, leading to diastereomeric forms. [, , ]
Q8: What types of compounds can be synthesized from (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A8: The research highlights the synthesis of various derivatives, including:
- Chiral diamino-1,3-dioxanes []
- Tripodands []
- N-modified glycines incorporating 1,3-dioxanes []
- Spiro-dendritic chiral melamines with serinol/serinol-aminoacetal peripheral units []
- Ureas [, , ]
- Aziridines []
- 2-Oxazolidinones [, , ]
Q9: Can (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used for enantiomeric resolution?
A9: Yes, it acts as a resolving agent for separating enantiomers. Studies demonstrate its effectiveness in resolving racemic mixtures of compounds like [1,1′-binaphthalene]-2,2′-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [, , ]
Q10: How does this compound facilitate enantiomeric resolution?
A10: Its ability to form diastereomeric salts with the target enantiomers is key. These salts exhibit different solubilities, allowing for separation through techniques like fractional crystallization. []
Q11: Can derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used in chiral recognition?
A11: Yes, studies show the potential of its derivatives, specifically chiral mono and diamide derivatives of calix[4]arene, for the enantiomeric recognition of chiral amines. []
Q12: How do these calix[4]arene derivatives discriminate between enantiomers?
A12: These derivatives form inclusion complexes with chiral amines. The stability of these complexes differs depending on the configuration of the guest molecule, allowing for enantiomeric discrimination. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)




![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)





